Cas no 125590-76-3 (2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-)
125590-76-3 structure
Product Name:2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-
CAS-Nr.:125590-76-3
MF:C21H32N2O2
MW:344.490985870361
CID:221164
PubChem ID:14299609
Update Time:2025-04-19
2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-
- 16β-Hydroxy Stanozolol
- (5a,16b,17b)-17-methyl-2H-Androst-2-eno[3,2-c]pyrazole-16,17-diol
- 16B-HYDROXY STANOZOLOL
- 17α-methyl-5α-androstano-[3,2-c]-pyrazol-16β,17β-diol
- 16Beta-Hydroxy Stanozolol
- 16β-hydroxy-stanozolol
- 16-hydroxystanozolol
- IZGBPAAEPVNBGA-BWPSUJIGSA-N
- Cyclopenta[7,8]phenanthro[2,3-c]pyrazole, 2'H-androst-2-eno[3,2-c]pyrazole-16,17-diol deriv.
- 16.BETA.-OH-STANOZOLOL
- 16beta-Hydroxystanozolol
- (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.0^{2,10}.0^{4,8}.0^{14,18}]icosa-4(8),5-diene-16,17-diol
- UNII-36IB762TU4
- 439791-84-1
- 16b-OH-stanozolol
- 2'H-ANDROST-2-ENO(3,2-C)PYRAZOLE-16,17-DIOL, 17-METHYL-, (5.ALPHA.,16.BETA.,17.BETA.)-
- 36IB762TU4
- CHEBI:166767
- 16-OH-STANOZOLOL
- 16.BETA.-HYDROXYSTANOZOLOL
- 125590-76-3
- NS00096925
- Q27256568
- (5a,16b,17b)-17-methyl-'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol
- (5.ALPHA.,16.BETA.,17.BETA.)-17-METHYL-2'H-ANDROST-2-ENO(3,2-C)PYRAZOLE-16,17-DIOL
- (1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol
- DTXSID501023503
- 16b-Hydroxystanozolol
-
- Inchi: 1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1
- InChI-Schlüssel: IZGBPAAEPVNBGA-BWPSUJIGSA-N
- Lächelt: O[C@@]1(C)[C@H](C[C@H]2[C@@H]3CC[C@H]4CC5=C(C=NN5)C[C@]4(C)[C@H]3CC[C@@]21C)O
Berechnete Eigenschaften
- Genaue Masse: 344.24600
- Monoisotopenmasse: 346.262028
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 0
- Komplexität: 609
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 8
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 64.8
- XLogP3: 3.5
Experimentelle Eigenschaften
- Dichte: 1.41
- Siedepunkt: 481.5°C at 760 mmHg
- Flammpunkt: 245°C
- Brechungsindex: 1.705
- PSA: 69.14000
- LogP: 3.08890
2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)- Verwandte Literatur
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
125590-76-3 (2'H-Androst-2-eno[3,2-c]pyrazole-16,17-diol,17-methyl-, (5a,16b,17b)-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Beyond Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Nanjing Jubai Biopharm
Gold Mitglied
CN Lieferant
Großmenge
Shandong Feiyang Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge